Compound Description: PF-06459988 is a third-generation, irreversible inhibitor of the T790M-containing double mutant epidermal growth factor receptors (EGFRs) []. It exhibits high potency and specificity towards these drug-resistant EGFR mutants while demonstrating minimal activity against wild-type EGFR []. This selectivity makes it a promising therapeutic agent for NSCLC cancers driven by these mutations [].
PF-06747775
Compound Description: PF-06747775 (21) is an orally bioavailable, irreversible inhibitor of EGFR mutations, including exon 19 deletion (Del), L858R, and double mutants T790M/L858R and T790M/Del []. It exhibits high affinity for these oncogenic EGFR mutants while demonstrating selectivity over wild-type EGFR []. Developed through structure-based drug design, PF-06747775 displays promising ADME properties and is currently under evaluation in phase-I clinical trials for mutant EGFR-driven NSCLC [].
Relevance: PF-06747775 features a 9-methyl-9H-purin-2-yl moiety linked to a pyrrolidine ring, which further connects to an acrylamide group []. Though structurally distinct from 2-{[(1-{[3-(4-Cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine, both compounds share the common element of a substituted nitrogen-containing heterocycle (purine in PF-06747775 and pyrazole in the target compound). These structural similarities may suggest potential overlap in their binding modes or target profiles, warranting further investigation.
MK-8033
Compound Description: MK-8033 (11r) is a potent and selective dual inhibitor of the c-Met and Ron receptor tyrosine kinases []. This compound exhibits preferential binding to the activated conformation of c-Met, effectively inhibiting tumor growth in c-Met amplified cancers []. MK-8033 demonstrates full inhibition of tumor growth in a subcutaneous tumor xenograft model (GTL-16) and displays promising potential for treating cancers driven by c-Met activation [].
GDC-0994
Compound Description: GDC-0994 (22) is an orally bioavailable, small-molecule inhibitor that selectively targets extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity []. This compound demonstrates efficacy in preclinical models by blocking the RAS/RAF/MEK/ERK signaling cascade, a pathway often dysregulated in cancer []. Due to its favorable pharmacological properties, GDC-0994 has entered early clinical development as a potential cancer therapeutic [].
Hu7691
Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor that demonstrates reduced cutaneous toxicity compared to other Akt inhibitors []. It exhibits a 24-fold selectivity for Akt1 over Akt2, minimizing keratinocyte apoptosis and associated skin toxicities []. Hu7691 has shown promising preclinical results in safety, pharmacokinetics, and in vivo efficacy, leading to its approval for investigational new drug (IND) application by the National Medical Products Administration (NMPA) [].
Relevance: Hu7691 contains a 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide core [], while 2-{[(1-{[3-(4-Cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine incorporates a 1-methyl-1H-pyrazol-4-yl group. The shared presence of a 1-methyl-1H-pyrazolyl moiety within their structures suggests these compounds may share similar binding interactions or target profiles, warranting further investigation into their potential pharmacological relationships.
GLPG2938
Compound Description: GLPG2938 (40) is a potent and selective antagonist of the S1P2 receptor (S1PR2) []. This compound exhibits favorable pharmacokinetic properties and demonstrates efficacy in a bleomycin-induced model of pulmonary fibrosis []. GLPG2938 is currently in preclinical development for the treatment of idiopathic pulmonary fibrosis (IPF) [].
Compound Description: NT-0249 is a potent and selective inhibitor of the NLRP3 inflammasome, which plays a critical role in regulating IL-1β production []. It demonstrates efficacy in cellular and mouse models of inflammation by reducing the release of IL-1β and other inflammatory cytokines []. NT-0249 exhibits favorable pharmacodynamic and pharmacokinetic properties and shows potential for treating inflammatory disorders driven by NLRP3 activation [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.